Synthesis and Characterization of 5-Hydroxy Indapamide-13C,d3: A Technical Guide
Synthesis and Characterization of 5-Hydroxy Indapamide-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy Indapamide-13C,d3, an isotopically labeled metabolite of the antihypertensive drug Indapamide. This document details a proposed synthetic pathway, experimental protocols for characterization, and presents key analytical data in a structured format. The information herein is intended to support research and development activities, including pharmacokinetic studies and use as an internal standard in bioanalytical assays.
Introduction
5-Hydroxy Indapamide is a major metabolite of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[1] The isotopically labeled version, 5-Hydroxy Indapamide-13C,d3, is a crucial tool for quantitative bioanalytical studies, enabling precise and accurate measurement in complex biological matrices through mass spectrometry-based methods. The incorporation of a stable isotope label (one ¹³C atom and three deuterium atoms) provides a distinct mass shift from the endogenous compound, making it an ideal internal standard. This guide outlines a plausible synthetic route and details the analytical techniques for its comprehensive characterization.
Proposed Synthesis of 5-Hydroxy Indapamide-13C,d3
The proposed synthesis is a multi-step process commencing with the preparation of the isotopically labeled precursor, 1-amino-5-hydroxy-2-methylindoline-¹³C,d3, followed by its condensation with 4-chloro-3-sulfamoylbenzoyl chloride.
Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Hydroxy Indapamide-13C,d3.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of Isotopically Labeled 2-Methylindoline Precursor
A plausible route to the labeled 2-methylindoline precursor would involve the synthesis of a suitably protected and functionalized aniline derivative with the desired isotopic labels, followed by cyclization.
Step 2: Hydroxylation of the Indoline Ring
The introduction of the hydroxyl group at the 5-position of the indoline ring can be a challenging step. A potential method involves electrophilic aromatic substitution on a protected indoline derivative.
Step 3: N-Amination of 5-Hydroxy-2-methylindoline-¹³C,d3
The amination of the indoline nitrogen is a key step in forming the precursor for the final condensation. This can be achieved by reacting the protected 5-hydroxy-2-methylindoline-¹³C,d3 with a suitable aminating agent.
Step 4: Condensation with 4-chloro-3-sulfamoylbenzoyl chloride
The final step involves the condensation of the aminated and labeled indoline derivative with 4-chloro-3-sulfamoylbenzoyl chloride to form the target molecule. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Characterization of 5-Hydroxy Indapamide-13C,d3
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 5-Hydroxy Indapamide-13C,d3. The following analytical techniques are recommended.
Analytical Workflow
Caption: Analytical workflow for the characterization of 5-Hydroxy Indapamide-13C,d3.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the synthesized compound. A reverse-phase method is typically employed.
Experimental Protocol:
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Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is a common choice. A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV detection at 254 nm and 280 nm.
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Injection Volume: 10 µL
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Column Temperature: 30 °C
Data Presentation:
| Parameter | Specification |
| Purity | ≥ 98% (by area percentage) |
| Retention Time | Dependent on the specific HPLC conditions, but should be consistent. |
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Experimental Protocol:
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Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
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Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution.
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Scan Mode: Full scan MS to determine the molecular ion, and tandem MS (MS/MS) to confirm the structure by fragmentation.
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Infusion: The sample can be introduced via direct infusion or coupled with an LC system.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₁₅¹³CH₁₃D₃ClN₃O₄S |
| Monoisotopic Mass | 384.07... Da (Exact mass will depend on the precise masses of the isotopes) |
| Observed [M+H]⁺ | Should correspond to the calculated exact mass ± 5 ppm |
| Isotopic Enrichment | ≥ 99% for ¹³C and ≥ 98% for D₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
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Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC can be beneficial for complete assignment.
Data Presentation:
Due to the lack of publicly available experimental NMR data for 5-Hydroxy Indapamide-13C,d3, the following are predicted chemical shifts based on the structure and known data for Indapamide.
¹H NMR (Predicted):
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic protons | 6.5 - 8.0 |
| Indoline protons | 2.5 - 4.0 |
| Methyl protons (¹²C-H) | Not applicable (deuterated) |
¹³C NMR (Predicted):
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl carbon | 165 - 175 |
| Aromatic carbons | 110 - 150 |
| Indoline carbons | 20 - 60 |
| Labeled methyl carbon (¹³C) | 15 - 25 (will show coupling to deuterium) |
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 5-Hydroxy Indapamide-13C,d3. The proposed synthetic route offers a viable, albeit challenging, pathway to this important analytical standard. The detailed characterization protocols using HPLC, MS, and NMR are essential for ensuring the quality and integrity of the synthesized material. Researchers and scientists in drug development can utilize this information to produce and qualify 5-Hydroxy Indapamide-13C,d3 for its critical role in advancing the understanding of Indapamide's pharmacology and for the development of robust bioanalytical methods.
